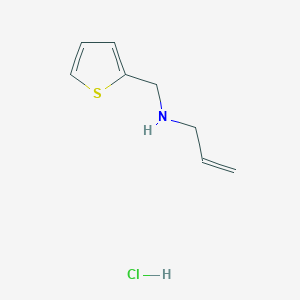

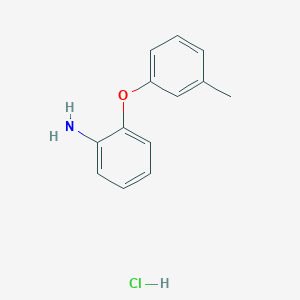

N-(Thien-2-ylmethyl)prop-2-en-1-amine hydrochloride

Descripción general

Descripción

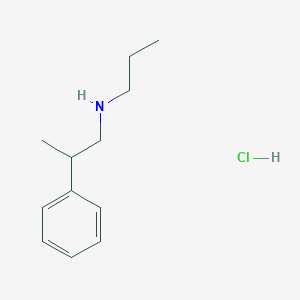

N-(Thien-2-ylmethyl)prop-2-en-1-amine is a chemical compound with the molecular formula C8H11NS and a molecular weight of 153.24 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of N-(Thien-2-ylmethyl)prop-2-en-1-amine consists of a prop-2-en-1-amine group attached to a thien-2-ylmethyl group . The exact 3D structure would require more specific information or computational chemistry techniques to determine .Physical And Chemical Properties Analysis

N-(Thien-2-ylmethyl)prop-2-en-1-amine is a liquid at room temperature. It has a predicted boiling point of approximately 218.7°C at 760 mmHg and a predicted density of approximately 1.0 g/mL. Its refractive index is predicted to be 1.54 at 20°C .Aplicaciones Científicas De Investigación

Advanced Oxidation Processes (AOPs) for Degradation of Nitrogen-Containing Compounds

Nitrogen-containing compounds, including amines and azo compounds, are pivotal in industries like textiles and agriculture but are resistant to conventional degradation processes. Advanced Oxidation Processes (AOPs) are effective in mineralizing these compounds, enhancing water treatment schemes' efficacy. AOPs like ozonation and Fenton processes exhibit high reactivity towards nitrogen-containing compounds, showcasing potential for efficient degradation pathways relevant to compounds like N-(Thien-2-ylmethyl)prop-2-en-1-amine hydrochloride (Bhat & Gogate, 2021).

Catalysis and Isomerization

Transition metal complexes catalyze isomerization in N-allylic systems, including amines and amides. This process is crucial for synthesizing enamines, enamides, and azadienes, highlighting the utility of nitrogen-containing compounds in producing complex organic molecules. The specificity of this application suggests potential research directions for this compound in catalysis and organic synthesis (Krompiec et al., 2008).

Biomedical Applications: Drug and Gene Delivery

Poly(amidoamine) (PAMAM) dendrimers, with numerous active amine groups, enhance the solubility of hydrophobic drugs. PEGylation, the conjugation with polyethylene glycol, mitigates the toxicity of these amine groups, expanding the biomedical applications of nitrogen-containing compounds in drug and gene delivery systems. This indicates potential biomedical applications for similarly structured compounds, including this compound, especially in targeted drug delivery and gene therapy (Luong et al., 2016).

Environmental Remediation: PFAS Removal

Amine-containing sorbents have emerged as effective solutions for removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. The interaction between PFAS and the amine groups, alongside the sorbent's morphology and hydrophobic interactions, underlines the potential of nitrogen-containing compounds in environmental remediation. This application could extend to this compound, offering a novel approach to tackling persistent organic pollutants (Ateia et al., 2019).

Mecanismo De Acción

Target of Action

Similar compounds have been reported to inhibit tyrosinase, a key enzyme in melanogenesis .

Mode of Action

It’s worth noting that related compounds have shown strong competitive inhibition activity against mushroom tyrosinase . This suggests that (prop-2-en-1-yl)[(thiophen-2-yl)methyl]amine hydrochloride might interact with its target in a similar manner, potentially leading to changes in the target’s function.

Biochemical Pathways

Tyrosinase plays a crucial role in this pathway, catalyzing the oxidation of tyrosine to dopaquinone, a precursor to melanin .

Result of Action

If the compound does indeed inhibit tyrosinase, it could potentially lead to a decrease in melanin production .

Safety and Hazards

While specific safety and hazard information for N-(Thien-2-ylmethyl)prop-2-en-1-amine hydrochloride is not available, it’s important to handle all research chemicals with appropriate safety precautions. Always refer to the material safety data sheet (MSDS) for the compound for specific handling instructions .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(thiophen-2-ylmethyl)prop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS.ClH/c1-2-5-9-7-8-4-3-6-10-8;/h2-4,6,9H,1,5,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFFULIRPRCHLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNCC1=CC=CS1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[2-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride](/img/structure/B3086050.png)

![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine hydrochloride](/img/structure/B3086056.png)

amine hydrochloride](/img/structure/B3086063.png)

![[1-Phenyl-2-(1H-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B3086076.png)

amine hydrochloride](/img/structure/B3086077.png)

amine hydrochloride](/img/structure/B3086086.png)

![(Butan-2-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086099.png)

![{[2-(Benzyloxy)phenyl]methyl}(butan-2-yl)amine hydrochloride](/img/structure/B3086122.png)